![molecular formula C13H14N2OSi B14244870 Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- CAS No. 393165-19-0](/img/structure/B14244870.png)
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trimethylsilyl-ethynyl group and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper, where 2-bromo-3-(pentamethyldisilanyl)pyridine reacts with ethynylbenzene derivatives . The reaction conditions include the use of PdCl₂(PPh₃)₂ and CuI as catalysts, and the reaction proceeds through intramolecular trans-bis-silylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isoxazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but lacks the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is unique due to the presence of both the trimethylsilyl-ethynyl group and the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
393165-19-0 |
|---|---|
Formule moléculaire |
C13H14N2OSi |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
trimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C13H14N2OSi/c1-17(2,3)9-7-11-10-13(15-16-11)12-6-4-5-8-14-12/h4-6,8,10H,1-3H3 |
Clé InChI |
MLHXRKSJOOSQAR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=NO1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
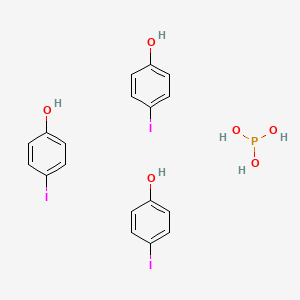
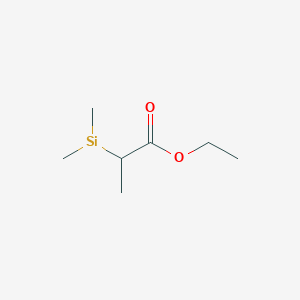
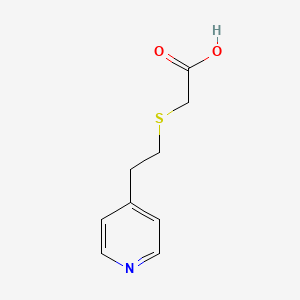
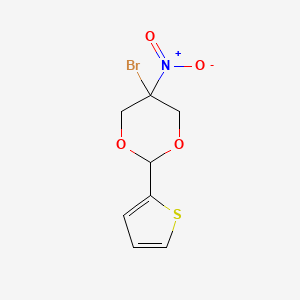
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
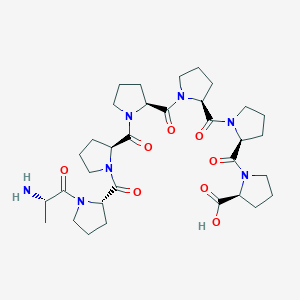
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
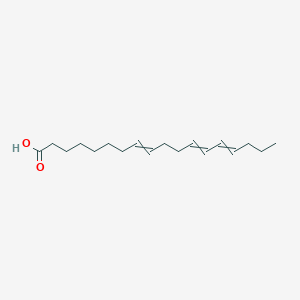
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
